2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Overview
Description
2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a complex organic compound with the molecular formula C14H10Cl3NO3 and a molecular weight of 346.593 g/mol . This compound is characterized by the presence of a trichloromethyl group, a methoxybenzoyl group, and a pyrrole ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone typically involves the reaction of 3-methoxybenzoyl chloride with 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-(4-(4-methoxybenzoyl)-1H-pyrrol-2-yl)-1-ethanone
- 2,2,2-Trichloro-1-(4-(3-methoxyphenyl)-1H-pyrrol-2-yl)-1-ethanone
Uniqueness
2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone is unique due to the specific positioning of the methoxy group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Biological Activity
2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a trichloro group and a methoxybenzoyl moiety attached to a pyrrole ring. Its molecular formula is with a molecular weight of approximately 348.58 g/mol. The unique arrangement of these functional groups is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is hypothesized that the compound may exert its effects by:
- Enzyme Inhibition : The trichloroethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of certain enzymes.
- Receptor Modulation : The methoxybenzoyl group may facilitate binding to receptor sites, modulating their activity and influencing various signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown efficacy against various cancer cell lines, including:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT116 (Colon Cancer) | 5.5 |
Compound B | MCF7 (Breast Cancer) | 7.8 |
Compound C | A549 (Lung Cancer) | 6.0 |
These results suggest that the presence of the methoxy group plays a crucial role in enhancing cytotoxicity towards cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings indicate potential applications in treating bacterial infections .
Case Studies
Several case studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Effects : A research team evaluated the efficacy of a series of pyrrole derivatives against human cancer cell lines. The study found that compounds with similar structures had IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Screening : In another study focusing on antimicrobial properties, researchers synthesized various benzamide derivatives and tested them against common pathogens. The results showed that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics .
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c1-21-10-4-2-3-8(5-10)12(19)9-6-11(18-7-9)13(20)14(15,16)17/h2-7,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPCKBBREBOFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175774 | |
Record name | 2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-69-2 | |
Record name | 2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453557-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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